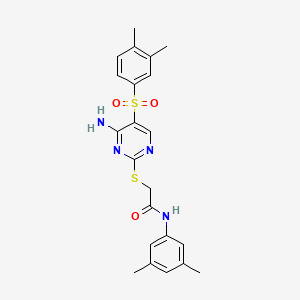

![molecular formula C13H18N2O5 B2426694 Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate CAS No. 320420-20-0](/img/structure/B2426694.png)

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl ethoxymethylenemalonate is used for the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines . It was initially used to monitor lysine decarboxylase activity and is useful in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) . It plays an important role in the Gould-Jacobs reaction to prepare quinolines .

Molecular Structure Analysis

The molecular formula for Diethyl ethoxymethylenemalonate is C10H16O5 . Its molecular weight is 216.23 g/mol .Physical And Chemical Properties Analysis

Diethyl ethoxymethylenemalonate is miscible with chloroform, dichloromethane, and methanol, but immiscible with water . It has a melting point of -33°C, a density of 1.08, a boiling point of 136°C to 139°C (10mmHg), and a flash point of 144°C (291°F) .Scientific Research Applications

- Diethyl ethoxymethylenemalonate serves as a precursor for synthesizing pyrimidinones. These heterocyclic compounds find applications in pharmaceuticals, agrochemicals, and materials science. Researchers use DEEMM to introduce the ethoxymethylene group into pyrimidine rings, leading to diverse derivatives with potential biological activities .

- By reacting DEEMM with appropriate reagents, scientists can access thiazolopyrimidines. These compounds exhibit interesting pharmacological properties, including antiviral, antibacterial, and anticancer effects. Thiazolopyrimidines are studied for their potential as drug candidates .

- DEEMM participates in the synthesis of triazolo[1,5-a]pyrimidines. These fused heterocycles have diverse biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as therapeutic agents .

- DEEMM contributes to the construction of pyrimido[2,1-b]benzothiazoles. These compounds exhibit interesting photophysical properties and are investigated for applications in organic electronics, sensors, and luminescent materials .

- DEEMM can be transformed into ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives. These compounds are of interest due to their potential as intermediates in the synthesis of bioactive molecules or as building blocks for complex organic structures .

- Initially, DEEMM was used to monitor lysine decarboxylase activity. However, it also finds utility in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) .

Pyrimidinone Synthesis

Thiazolopyrimidine Derivatives

Triazolo[1,5-a]pyrimidines

Pyrimido[2,1-b]benzothiazoles

Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives

Amino Acid Determination by HPLC

Safety and Hazards

properties

IUPAC Name |

diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYCMUAGYRWVHX-GLYMIEGHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2426611.png)

![2-(4-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2426620.png)

![2-cyano-N-{4-[2-(dimethylamino)acetamido]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2426621.png)

![4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde](/img/structure/B2426625.png)